Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate

Lipophilicity LogP Physicochemical Properties

Researchers optimizing metabolic stability in peptide/peptidomimetic leads encounter high clearance with non-fluorinated cyclohexyl analogs. This Cbz-protected (S)-4,4-difluorocyclohexyl glycine methyl ester directly addresses that bottleneck. - Enables synthesis of IL-17A inhibitors with nanomolar potency (IC50 51.9 nM for close analog) and scalable process delivering 110 kg intermediate at 46.5% yield. - Calculated LogP reduction of 1.27 units (4.24→2.97) vs. non-fluorinated analog mitigates lipophilicity-driven solubility and off-target toxicity. - Orthogonal Cbz/OMe protection compatible with Fmoc-SPPS; Cbz removed under hydrogenation without affecting acid-labile side-chain groups.

Molecular Formula C17H21F2NO4
Molecular Weight 341.35 g/mol
Cat. No. B13101286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate
Molecular FormulaC17H21F2NO4
Molecular Weight341.35 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCC(CC1)(F)F)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H21F2NO4/c1-23-15(21)14(13-7-9-17(18,19)10-8-13)20-16(22)24-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,20,22)
InChIKeyZBHHGSITIHZZFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-L-(4,4-difluorocyclohexyl)glycine Methyl Ester: Chiral Building Block


Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate (commonly referred to as Cbz-L-(4,4-difluorocyclohexyl)glycine methyl ester) is a protected amino acid derivative featuring an (S)-configuration at the alpha-carbon, a benzyloxycarbonyl (Cbz) protecting group on the amine, a methyl ester on the carboxylic acid, and a 4,4-difluorocyclohexyl side chain [1]. This building block is utilized in peptide and peptidomimetic synthesis, with the difluorocyclohexyl moiety imparting distinct physicochemical properties compared to non-fluorinated analogs . Its role as a key intermediate in the scalable synthesis of an IL-17A inhibitor clinical candidate has been documented [2].

Chiral building block for peptide and peptidomimetic synthesis
Stereochemical-control study fit: (S)-configuration for asymmetric synthesis
Orthogonal protection group compatibility: Cbz/OMe enables selective deprotection
Fluorinated pharmacophore research: 4,4-difluorocyclohexyl for physicochemical modulation

Why Simple Analogs Cannot Replace This Building Block


While generic Cbz-protected amino acid methyl esters or mono-fluorinated cyclohexyl analogs may appear interchangeable, the specific combination of the (S)-stereochemistry, the gem-difluoro substitution pattern, and the Cbz protecting group in methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate is not trivial to replicate. The (S)-configuration dictates the stereochemical outcome of downstream chiral syntheses, a critical parameter for biologically active compounds [1]. The 4,4-difluoro substitution profoundly alters lipophilicity, metabolic stability, and conformational properties compared to non-fluorinated or mono-fluorinated cyclohexyl rings, directly impacting the pharmacokinetic profile of final drug candidates [2][3]. Furthermore, the -Cbz/-OMe orthogonal protection scheme is a deliberate choice for synthetic routes requiring selective deprotection, and substituting it with an Fmoc or Boc analog would necessitate a complete re-engineering of a validated manufacturing process [1][3].

Stereochemistry Mismatch
(S)-configuration dictates downstream chiral outcome; cyclohexyl or racemic analogs may alter stereochemical profile and biological activity.
Fluorination Pattern Difference
4,4-difluoro substitution alters lipophilicity and metabolic stability; non-fluorinated or mono-fluorinated analogs may exhibit different PK profiles.
Protection Group Orthogonality
Cbz/OMe orthogonal protection is route-specific; Fmoc or Boc analogs would require re-engineering of validated synthesis strategies.

Quantitative Differentiation Guide


Counter-Intuitive Lipophilicity Shift

Contrary to the general expectation that fluorination increases lipophilicity, the gem-difluoro substitution on the cyclohexyl ring in methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(4,4-difluorocyclohexyl)acetate results in a significantly lower LogP compared to its non-fluorinated analog, methyl (S)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate [1].

Lipophilicity Shift
Cross-study comparable
LogP 2.97 vs LogP 4.24 (non-F analog)
ΔLogP -1.27
Supports solubility and off-target binding context in lead optimization.
In silico calculation; cross-study comparable.
Lipophilicity LogP Physicochemical Properties Drug Design

Stereochemistry and IL-17A Target Engagement

The (S)-configuration at the alpha-carbon is a conserved structural feature in a series of potent small-molecule IL-17A modulators. The specific (S)-enantiomer methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(4,4-difluorocyclohexyl)acetate is the direct precursor to these agents [1]. A related (S)-4,4-difluorocyclohexyl-containing IL-17A inhibitor, N—[(S)-(4,4-difluorocyclohexyl)-[7-[[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]methyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-3-(1-fluoro-1-methyl-ethyl)isoxazole-4-carboxamide, has demonstrated an IC50 of 51.9 nM for inhibiting IL-17A/IL-17RA binding, with the (S)-stereochemistry being critical for activity [2]. In contrast, the racemic mixture (CAS 1543813-72-4) lacks this stereochemical precision, introducing unnecessary complexity and reduced specific activity .

IL-17A Target Engagement
Class-level inference
(S)-enantiomer precursor to IC50 51.9 nM inhibitor vs Racemic (CAS 1543813-72-4) less active
Enantiomer-specific activity critical; racemate may compromise screening.
Based on BindingDB assay; (S)-configuration essential.
Stereochemistry IL-17A Inhibitor Binding Affinity

Scalability and Process Yield Improvement

In the development of a scalable process for the IL-17A inhibitor LY3509754, methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate is a key building block. The optimized route using this intermediate achieved an overall yield of 46.5%, a dramatic increase from the 19.1% yield of the initial preclinical supplies process, enabling the delivery of 110 kg of a key intermediate [1].

Process Scalability
Cross-study comparable
46.5% overall yield vs 19.1% (preclinical process)
2.43× yield improvement
Supports scalable route to clinical candidate intermediate.
Validated in 110 kg intermediate delivery.
Process Chemistry Scalable Synthesis IL-17A Inhibitor Route Scouting

Metabolic Stability Against Cytochrome P450

Studies on organofluorine compound metabolism demonstrate that increasing fluorine substitution on the cyclohexyl ring confers enhanced resistance to cytochrome P450 (P450) degradation. An all-cis cyclohexyl derivative showed increasing stability with increasing fluorine substitution [1]. By extension, the 4,4-difluorocyclohexyl motif in the target compound is expected to offer superior metabolic stability compared to mono-fluorinated or non-fluorinated cyclohexyl glycine analogs, for which quantitative stability data often go unreported due to their rapid degradation.

Metabolic Stability
Class-level inference
4,4-difluorocyclohexyl group shows increased P450 resistance vs mono- or non-fluorinated analogs.
Class-level metabolic stability context; direct data to verify for this building block.
Based on organofluorine metabolism study; not compound-specific.
Metabolic Stability Cytochrome P450 Pharmacokinetics Fluorine Chemistry

Recommended Application Scenarios


IL-17A Inhibitor Synthesis

This building block is the preferred starting material for any synthesis targeting the (S)-4,4-difluorocyclohexyl pharmacophore found in potent IL-17A inhibitors. The evidence shows that the (S)-enantiomer is essential for achieving nanomolar potency (IC50 of 51.9 nM for a close analog), and the building block is directly implicated in the scalable process delivering 110 kg of intermediate at a 46.5% overall yield [1][2].

Lead Optimization for Metabolic Stability and Solubility

When a hit-to-lead program reveals high clearance or poor aqueous solubility with a non-fluorinated cyclohexyl analog, this building block is the logical replacement. It provides a calculated LogP reduction of 1.27 units (from 4.24 to 2.97) versus the cyclohexyl analog, directly addressing lipophilicity-driven solubility and off-target toxicity concerns [3]. The class-level evidence also points to improved resistance to P450 metabolism [4].

Orthogonal Protection in Solid-Phase Peptide Synthesis

For peptide sequences that incorporate an unnatural (4,4-difluorocyclohexyl)glycine residue, the Cbz protection on this building block is orthogonal to Fmoc-based SPPS strategies. The Cbz group can be removed under hydrogenation conditions that leave acid-labile side-chain protecting groups intact, a key advantage over Boc-based building blocks when a mild final deprotection step is required [5].

Application
Selection Property
Validation Focus
IL-17A inhibitor synthesis research
(S)-enantiomer building block
Enantiomer-specific activity confirmation
Lead optimization for metabolic stability and solubility
4,4-difluorocyclohexyl substitution
Solubility and metabolic stability assessment in lead series
Solid-phase peptide synthesis with unnatural amino acid
Cbz orthogonal protection scheme
Selective deprotection compatibility under mild conditions
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